molecular formula C6H12O2 B177011 1-Hydroxy-4-methylpentan-3-one CAS No. 132350-33-5

1-Hydroxy-4-methylpentan-3-one

Cat. No. B177011
M. Wt: 116.16 g/mol
InChI Key: PWKGUHIWXLFLFN-UHFFFAOYSA-N
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Description

“1-Hydroxy-4-methylpentan-3-one” is a chemical compound with the molecular formula C6H12O2 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of “1-Hydroxy-4-methylpentan-3-one” has been described in several studies . For instance, one process involves the reaction of (S)-1-(dimethylamino)-2-methylpentan-3-one with 3-bromo anisole under Grignard conditions .


Molecular Structure Analysis

The molecular structure of “1-Hydroxy-4-methylpentan-3-one” can be represented by the InChI code: 1S/C6H12O2/c1-5(2)6(8)3-4-7/h5,7H,3-4H2,1-2H3 . The molecular weight of the compound is 116.16 .

Scientific Research Applications

Selective Extraction and Separation

  • 4-methylpentan-2-ol, a close variant of 1-Hydroxy-4-methylpentan-3-one, is used for the quantitative extraction of iron(III) from hydrochloric acid. This process is significant for iron determination in various chemical analyses (Gawali & Shinde, 1974).

Molecular Conformation Studies

  • The effect of pressure and temperature on the infrared spectra of 4-hydroxy-4-methylpentan-2-one in dilute solutions has been studied. This research aids in understanding molecular behavior under different physical conditions (Kamiya, Sekigawa, & Ikawa, 1993).

Role in Plant Defense

  • 4-hydroxy-4-methylpentan-2-one has been identified in the capitate glandular trichomes of Oenothera glazioviana, suggesting its role as a defensive compound against pathogens, insect herbivores, and competitive plants (Tan et al., 2017).

Catalytic Reactions

  • Studies have monitored the aldol condensation of butan-2-one and pentan-3-one on activated alumina, highlighting the role of compounds like 1-Hydroxy-4-methylpentan-3-one in understanding surface-catalyzed reactions (Bell et al., 1984).

Antifungal and Antibacterial Activities

  • Secondary metabolites, including compounds structurally related to 1-Hydroxy-4-methylpentan-3-one, have shown significant antifungal and antibacterial activities, highlighting the potential of these compounds in pharmaceutical applications (Xiao et al., 2014).

Electron Transfer Studies

  • Research involving electron transfer in methylpentane-propanol mixtures irradiated at low temperatures helps in understanding the behavior of electrons in different chemical environments. This is crucial for developing new materials and technologies (Ogasawara et al., 1981).

Safety And Hazards

“1-Hydroxy-4-methylpentan-3-one” is classified as a hazardous substance. It is highly flammable and can cause serious eye irritation. Inhalation can be harmful and may cause drowsiness or dizziness. It is also suspected of causing cancer if inhaled .

properties

IUPAC Name

1-hydroxy-4-methylpentan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-5(2)6(8)3-4-7/h5,7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKGUHIWXLFLFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hydroxy-4-methylpentan-3-one

CAS RN

132350-33-5
Record name 1-hydroxy-4-methylpentan-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Ocejo, L Carrillo, JL Vicario, D Badia… - The Journal of Organic …, 2011 - ACS Publications
We have studied in depth the aldol reaction between acetamide enolates and chiral α-heterosubstituted aldehydes using pseudoephedrine as chiral auxiliary under double …
Number of citations: 31 pubs.acs.org
AS Balnaves, T Gelbrich, MB Hursthouse… - Journal of the …, 1999 - pubs.rsc.org
Metallated difluoroenol carbamate 1 reacted with aldehydes and ketones in the presence of highly oxophilic Lewis acid boron trifluoride–ethyl ether; the Lewis acid attenuated the …
Number of citations: 37 pubs.rsc.org

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